molecular formula C6H8BrN3O B1522345 2-((5-Bromopyrimidin-2-yl)amino)ethanol CAS No. 1187386-42-0

2-((5-Bromopyrimidin-2-yl)amino)ethanol

Cat. No. B1522345
M. Wt: 218.05 g/mol
InChI Key: ZOWWENNIWOWMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((5-Bromopyrimidin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8BrN3O . It has a predicted density of 1.520±0.06 g/cm3 .


Synthesis Analysis

The synthesis of “2-((5-Bromopyrimidin-2-yl)amino)ethanol” involves several steps . The raw materials and preparation products are listed on the ChemicalBook .


Molecular Structure Analysis

The molecular structure of “2-((5-Bromopyrimidin-2-yl)amino)ethanol” can be represented by the SMILES string c1c(cnc(n1)NCCO)Br . The InChI is InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((5-Bromopyrimidin-2-yl)amino)ethanol” include a predicted boiling point of 377.5±48.0 °C, a predicted density of 1.736±0.06 g/cm3, and a predicted pKa of 14.52±0.10 .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-((5-Bromopyrimidin-2-yl)amino)ethanol and its derivatives have been widely explored in the field of heterocyclic chemistry for the synthesis of various pyrimidine derivatives with potential biological activities. For example, Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated a method for obtaining 4-amino-5-bromo-2-substituted-aminopyrimidines, which were further reacted to form new thiazolo[4,5-d]pyrimidine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocycles (Bakavoli, Nikpour, & Rahimizadeh, 2006). This highlights the compound's role as a precursor in the synthesis of thiazolo pyrimidines, which are of interest for their potential biological applications.

Regioselectivity and Structural Analysis

The study of regioselectivity in the reactions involving 2-((5-Bromopyrimidin-2-yl)amino)ethanol derivatives provides insights into the chemical behavior and potential for creating targeted compounds. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which upon reaction with secondary amines in boiling ethanol yielded 4-amino-5-bromo-2-substituted aminopyrimidines. This study not only adds to the understanding of the chemical properties of bromopyrimidin derivatives but also underscores the structural diversity attainable through selective reactions (Doulah et al., 2014).

Antimicrobial Applications

The antimicrobial potential of pyrimidine derivatives synthesized using 2-((5-Bromopyrimidin-2-yl)amino)ethanol as a starting material has been explored. Gupta et al. (2014) synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines and evaluated their antimicrobial activity against various pathogenic bacteria and fungi. The compounds exhibited mild to moderate activity, indicating the potential of 2-((5-Bromopyrimidin-2-yl)amino)ethanol derivatives in the development of new antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWWENNIWOWMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675147
Record name 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromopyrimidin-2-yl)amino)ethanol

CAS RN

1187386-42-0
Record name 2-[(5-Bromo-2-pyrimidinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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